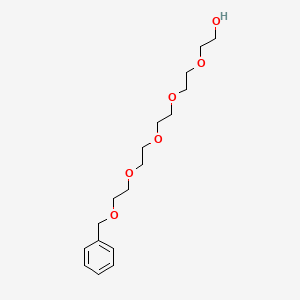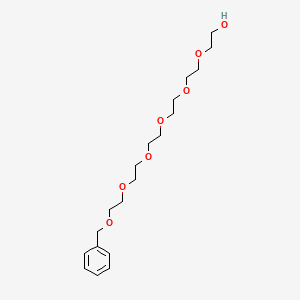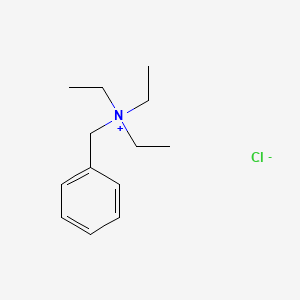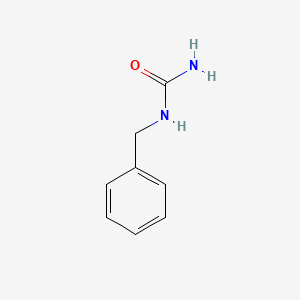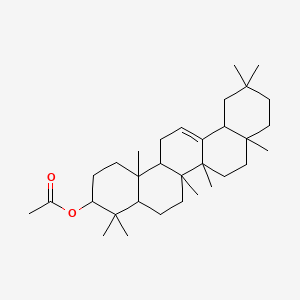
β-香树脂醇乙酸酯
描述
(4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) acetate is a natural product found in Goniophlebium niponicum, Viscum articulatum, and other organisms with data available.
科学研究应用
药理学:抗惊厥和抗焦虑作用
β-香树脂醇乙酸酯已被研究用于其神经药理学特性。 研究表明它具有镇静、抗焦虑和抗惊厥作用 。它似乎调节大脑中的神经递质水平,这可能有利于治疗神经系统疾病。
糖尿病和高脂血症管理
该化合物在管理糖尿病和相关高脂血症方面显示出潜力。 它可能具有降血糖作用并影响脂质代谢,这对开发治疗糖尿病和心血管疾病的新型治疗剂至关重要 。
抗炎应用
β-香树脂醇乙酸酯已被确定具有强大的抗炎特性。 它可以抑制参与炎症过程的酶,使其成为开发新型抗炎药物的候选药物 。
化妆品行业
在化妆品行业,β-香树脂醇乙酸酯因其抗炎和抗菌特性而受到探索。 它可以用于针对皮肤护理的配方,特别是针对痤疮和其他炎症性皮肤病的产品 。
食品行业
虽然在食品行业中的具体应用尚未得到充分记录,但像β-香树脂醇乙酸酯这样的具有抗菌和防腐特性的化合物可能在食品保存和安全方面具有潜在用途 。
环境应用
塑料的氧化降解是一个重大的环境问题。 可以促进此过程的化合物,可能包括β-香树脂醇乙酸酯,对减少塑料废物和污染具有重要意义 。
工业用途
β-香树脂醇乙酸酯的抗炎和抗菌活性可用于各种工业应用,例如生产更安全、更可持续的材料 。
医学研究
在医学研究中,β-香树脂醇乙酸酯正在研究其对抗结核分枝杆菌通用应激蛋白的功效,这可能导致治疗结核病和其他细菌感染的新疗法 。
作用机制
Target of Action
Beta-Amyrenyl acetate, a triterpenoid compound, primarily targets the HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other types of sterols. By inhibiting this enzyme, beta-Amyrenyl acetate can effectively control the production of cholesterol in the body .
Mode of Action
Beta-Amyrenyl acetate interacts with its target, the HMG-CoA reductase, by locating in the hydrophobic binding cleft of the enzyme . This interaction inhibits the activity of the enzyme, thereby controlling the production of cholesterol .
Biochemical Pathways
The primary biochemical pathway affected by beta-Amyrenyl acetate is the mevalonate pathway . This pathway is responsible for the production of cholesterol and other sterols. By inhibiting the HMG-CoA reductase enzyme, beta-Amyrenyl acetate disrupts this pathway, leading to a decrease in the production of cholesterol .
Pharmacokinetics
Its ability to inhibit hmg-coa reductase suggests that it may have good bioavailability and can effectively reach its target site of action .
Result of Action
The primary result of beta-Amyrenyl acetate’s action is the reduction of cholesterol production . This can lead to a decrease in the levels of cholesterol in the body, which may be beneficial in the management of conditions such as hyperlipidemia and atherosclerosis .
生化分析
Biochemical Properties
Beta-Amyrenyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that beta-Amyrenyl acetate exhibits strong binding affinity with proteins such as Main Protease (6LU7) and Spike Glycoprotein (6VXX) . These interactions suggest that beta-Amyrenyl acetate may influence the activity of these proteins, potentially affecting various biochemical pathways.
Cellular Effects
Beta-Amyrenyl acetate has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, beta-Amyrenyl acetate has been reported to affect the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of beta-Amyrenyl acetate involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Beta-Amyrenyl acetate binds to specific proteins and enzymes, modulating their activity. For instance, it has been shown to inhibit the activity of certain proteases, thereby affecting protein degradation pathways . Additionally, beta-Amyrenyl acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Amyrenyl acetate can change over time. Studies have shown that beta-Amyrenyl acetate is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to beta-Amyrenyl acetate may lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects highlight the importance of considering the duration of exposure when studying the biological effects of beta-Amyrenyl acetate.
Dosage Effects in Animal Models
The effects of beta-Amyrenyl acetate vary with different dosages in animal models. At low doses, beta-Amyrenyl acetate may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications of beta-Amyrenyl acetate.
Metabolic Pathways
Beta-Amyrenyl acetate is involved in various metabolic pathways, interacting with several enzymes and cofactors. It has been shown to influence the activity of enzymes involved in lipid metabolism, such as lipases and acyltransferases . Additionally, beta-Amyrenyl acetate may affect the levels of certain metabolites, thereby altering the overall metabolic flux within the cell. Understanding these metabolic pathways is crucial for elucidating the biological effects of beta-Amyrenyl acetate.
Transport and Distribution
Within cells and tissues, beta-Amyrenyl acetate is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, beta-Amyrenyl acetate may accumulate in certain tissues, such as the liver and adipose tissue, where it exerts its biological effects. The transport and distribution of beta-Amyrenyl acetate are important factors that influence its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of beta-Amyrenyl acetate plays a crucial role in its activity and function. Beta-Amyrenyl acetate is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. Understanding the subcellular localization of beta-Amyrenyl acetate is essential for elucidating its mechanism of action and biological effects.
属性
IUPAC Name |
(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h10,23-26H,11-20H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRPOGLIBDXFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936562 | |
| Record name | Olean-12-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616-93-9 | |
| Record name | .beta.-Amyrin acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Olean-12-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



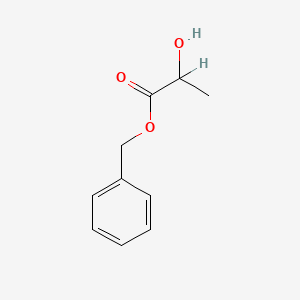
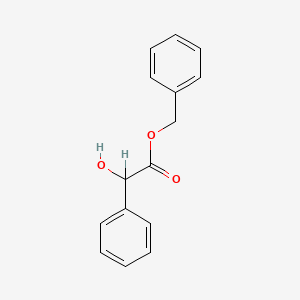

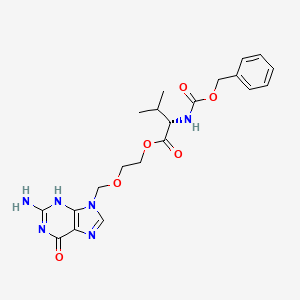
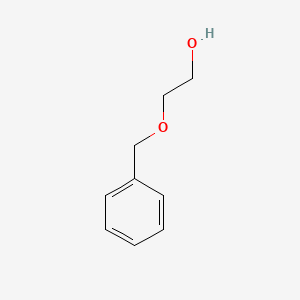
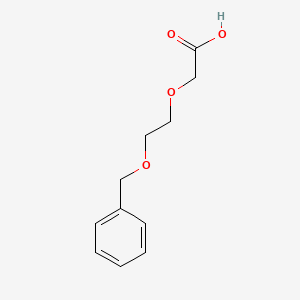

![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)
